1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The synthesis begins with the formation of the quinoline core through a cyclization reaction. This can be achieved using various methods, such as the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 7-position of the quinoline ring. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a suitable catalyst.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the structure-activity relationships of quinoline-based molecules, which have potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The Boc group serves as a protecting group for the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical reactions, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the ring system.
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: This compound differs in the position of the carboxylic acid group.
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This compound also differs in the position of the carboxylic acid group.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-6-7-11(13(17)18)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDKRKMKUIPRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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